molecular formula C8H6F3NO3 B11745838 2-Nitro-3-(trifluoromethyl)anisole

2-Nitro-3-(trifluoromethyl)anisole

Cat. No.: B11745838
M. Wt: 221.13 g/mol
InChI Key: WZSSGCDNGQBNSY-UHFFFAOYSA-N
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Description

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol It is characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 1-methoxy-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium chloride, copper chloride, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-methoxy-2-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4-2-3-5(8(9,10)11)7(6)12(13)14/h2-4H,1H3

InChI Key

WZSSGCDNGQBNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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